An In-depth Technical Guide to N,N-dimethylhexadecylamine: Structure, Properties, and Applications
An In-depth Technical Guide to N,N-dimethylhexadecylamine: Structure, Properties, and Applications
Executive Summary
This technical guide provides a comprehensive overview of the physical properties, chemical structure, synthesis, and applications of long-chain tertiary amines, with a primary focus on N,N-dimethylhexadecan-1-amine . While the initial topic of interest was its isomer, N,N-dimethylhexadecan-2-amine, a thorough review of available scientific literature reveals a significant lack of experimental data for this specific compound. In contrast, the 1-amine isomer, also known as dimethylhexadecylamine or dimethylpalmitylamine (CAS 112-69-6), is a well-characterized, industrially significant chemical with extensive documentation.
This guide has been structured to provide maximum value to researchers by focusing on the well-studied 1-amine isomer as a robust model for understanding the properties of C16-dimethylamines. We will present its verified physicochemical properties, detail established protocols for its synthesis and characterization, and explore its multifaceted applications, ranging from nanoparticle synthesis to its role as a chemical intermediate. A comparative structural analysis and predicted data for the 2-amine isomer are included to provide a complete context.
Chemical Identity and Structure
N,N-dimethylhexadecylamine is a saturated long-chain tertiary amine. The position of the dimethylamino group on the hexadecyl backbone defines its isomers, with the 1- and 2-positions being of primary interest.
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N,N-dimethylhexadecan-1-amine (CAS: 112-69-6): This is the terminal isomer, where the nitrogen atom is bonded to the first carbon of the hexadecyl chain. It is the most common and commercially available form.[1][2] Synonyms include Dimethylhexadecylamine, N,N-Dimethylpalmitylamine, and 1-(Dimethylamino)hexadecane.[3]
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N,N-dimethylhexadecan-2-amine: In this isomer, the nitrogen atom is bonded to the second carbon of the hexadecyl chain. There is currently no significant body of experimental literature available for this specific compound.[4]
The structural difference, though seemingly minor, can influence steric hindrance around the nitrogen atom, potentially affecting reaction kinetics, basicity, and surfactant properties like critical micelle concentration.
Comparative Structural Identifiers
| Identifier | N,N-dimethylhexadecan-1-amine | N,N-dimethylhexadecan-2-amine |
| IUPAC Name | N,N-dimethylhexadecan-1-amine[1] | N,N-dimethylhexadecan-2-amine[4] |
| Molecular Formula | C18H39N[1] | C18H39N[4] |
| SMILES | CCCCCCCCCCCCCCCCN(C)C[1] | CCCCCCCCCCCCCCC(C)N(C)C[4] |
| InChIKey | NHLUVTZJQOJKCC-UHFFFAOYSA-N[1] | LGDPDVQVOTUMAJ-UHFFFAOYSA-N[4] |
| Molar Mass | 269.51 g/mol | 269.51 g/mol |
Chemical Structure Diagrams
Caption: Proposed workflow for the synthesis of N,N-dimethylhexadecan-1-amine.
Analytical Characterization Protocols
A robust analytical workflow is crucial to verify the identity, purity, and structure of the synthesized product. Each technique provides complementary information, creating a self-validating system.
Workflow for Structural Verification and Purity Assessment
Caption: A comprehensive workflow for the analytical characterization of the amine.
Protocol 1: Purity Determination by Gas Chromatography (GC)
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Rationale: GC is an ideal technique for assessing the purity of volatile compounds like N,N-dimethylhexadecylamine and detecting any residual starting materials or byproducts. Commercial technical-grade products often specify a purity of ≥95% by GC. [2]* Methodology:
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Sample Preparation: Prepare a dilute solution of the amine (approx. 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.
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Instrumentation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID).
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Column: A non-polar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm x 0.25 µm) is suitable for separating compounds based on boiling point.
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GC Conditions:
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Injector Temperature: 250 °C
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Detector Temperature: 300 °C
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Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 10 minutes.
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Carrier Gas: Helium or Hydrogen at a constant flow rate.
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Analysis: The purity is determined by the relative area percentage of the main product peak compared to the total area of all peaks in the chromatogram.
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Protocol 2: Structural Elucidation by NMR Spectroscopy
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Rationale: ¹H and ¹³C NMR spectroscopy are powerful, non-destructive techniques for confirming the precise chemical structure. The chemical shifts and coupling patterns provide a unique fingerprint of the molecule.
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Methodology:
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Sample Preparation: Dissolve 5-10 mg of the amine in ~0.7 mL of deuterated chloroform (CDCl3).
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Acquisition: Record ¹H and ¹³C spectra on a 300 MHz or higher NMR spectrometer.
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Expected ¹H NMR Signals (for 1-amine):
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~2.2 ppm (singlet, 6H): The two methyl groups on the nitrogen (-N(CH₃)₂). This is a highly characteristic signal.
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~2.2-2.3 ppm (triplet, 2H): The methylene group adjacent to the nitrogen (-CH₂-N).
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~1.2-1.5 ppm (broad multiplet, ~26H): The bulk of the methylene groups in the long alkyl chain.
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~0.88 ppm (triplet, 3H): The terminal methyl group of the hexadecyl chain (-CH₂CH₃).
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Expected ¹³C NMR Signals (for 1-amine):
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~50-60 ppm: Carbon of the methylene group attached to nitrogen (C-N).
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~45 ppm: Carbons of the two N-methyl groups.
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~14 ppm: Carbon of the terminal methyl group.
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~22-32 ppm: A cluster of signals for the internal methylene carbons. Carbons attached to the nitrogen appear in the 10-65 ppm range. [5]
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Protocol 3: Molecular Weight and Fragmentation by GC-MS
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Rationale: Mass spectrometry confirms the molecular weight of the compound and provides structural information through its characteristic fragmentation pattern. The "Nitrogen Rule" states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight, which is a useful preliminary check. [6]* Methodology:
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Instrumentation: Use a GC-MS system with the same GC conditions as described in Protocol 1. The MS is typically operated in Electron Ionization (EI) mode at 70 eV.
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Analysis:
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Molecular Ion (M+): Expect a molecular ion peak at m/z = 269, corresponding to the molecular weight of C18H39N.
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Alpha-Cleavage: The most characteristic fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen. For the 1-amine, this results in a stable, resonance-stabilized iminium cation. The major fragment ion would be [CH₂=N(CH₃)₂]⁺ at m/z = 58 . This is often the base peak in the spectrum.
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Applications and Field Insights
N,N-dimethylhexadecan-1-amine's amphiphilic nature—a polar tertiary amine head group and a long non-polar alkyl tail—makes it a versatile molecule in both industrial and research settings.
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Chemical Intermediate: It is a crucial building block for producing other high-value chemicals. [1] * Quaternary Ammonium Compounds (QACs): Reacting with alkyl halides (e.g., methyl chloride, benzyl bromide) converts the tertiary amine into a QAC, a class of compounds widely used as cationic surfactants, phase-transfer catalysts, and antimicrobial agents. It is used in the preparation of Gemini surfactants. * Amine Oxides: Oxidation of the tertiary amine yields an amine oxide, a non-ionic or cationic (in acidic solution) surfactant used in detergents and personal care products for its foam-stabilizing and viscosity-building properties. [7]
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Surfactant and Formulation Aid:
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Corrosion Inhibition: In the oil and gas industry, it can be added to fluids to form a protective film on metal surfaces, inhibiting corrosion. [8] * Emulsifier: It can be used to stabilize oil-in-water or water-in-oil emulsions.
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Nanotechnology and Materials Science:
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Nanoparticle Synthesis: Long-chain alkylamines are indispensable as capping agents and surfactants in the synthesis of nanoparticles. [9]The amine group coordinates to the surface of the growing nanocrystal, while the long hexadecyl tail provides steric stabilization, preventing aggregation and allowing for size and shape control. This is critical in the production of quantum dots and metallic nanoparticles. [9] * Pore-Swelling Agent: It is employed as a swelling agent or pore size mediator in the fabrication of mesoporous silica nanoparticles, allowing for tunable pore sizes for applications like drug delivery and catalysis.
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Safety and Handling
N,N-dimethylhexadecan-1-amine is a hazardous chemical that requires careful handling.
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Hazard Classifications: It is classified as corrosive, causing severe skin burns and eye damage. It is also acutely toxic if swallowed and very toxic to aquatic life with long-lasting effects. [2]* GHS Hazard Codes: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H410 (Very toxic to aquatic life with long lasting effects). [2]* Handling Precautions:
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Wear suitable protective clothing, gloves, and eye/face protection (faceshields, goggles). [2] * Use in a well-ventilated area or with a suitable respirator (e.g., type ABEK filter). [2] * Store in an inert atmosphere at room temperature. [10]* Reactivity Profile: As an amine, it neutralizes acids in exothermic reactions. It may be incompatible with isocyanates, halogenated organics, peroxides, epoxides, and acid halides. [1]
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References
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Vahabi, H., et al. (2013). Synthesis, characterization, and surface wettability properties of amine functionalized graphene oxide films with varying amine chain lengths. PubMed. Retrieved from [Link]
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PubChem. (n.d.). N,N-dimethyl-2-hexanamine | C8H19N | CID 17937717. National Center for Biotechnology Information. Retrieved from [Link]
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van Ginkel, C. G., et al. (n.d.). Substrate specificity of a long-chain alkylamine-degrading Pseudomonas sp isolated from activated sludge. PMC. Retrieved from [Link]
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Vidyadhar, A., & Rao, K. H. (2000). Mechanism of Adsorption of Long-Chain Alkylamines on Silicates. A Spectroscopic Study. 1. Quartz. Langmuir - ACS Publications. Retrieved from [Link]
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ChemBK. (2024, April 10). N,N-dimethylhexadecylamine. Retrieved from [Link]
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PubChem. (n.d.). (2R)-N,N-dimethylhexan-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2025, August 6). Synthesis and characterization of alkylamine-functionalized graphene for polyolefin-based nanocomposites | Request PDF. Retrieved from [Link]
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PubChem. (n.d.). N,N-dimethylhex-2-en-2-amine | C8H17N | CID 123462935. National Center for Biotechnology Information. Retrieved from [Link]
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The Royal Society of Chemistry. (2016). A General Protocol for the Reductive N-Methylation of Amines Using Dimethyl Carbonate and Molecular Hydrogen. Mechanistic Insights and Kinetic Studies. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). N,N-Dimethyldecylamine: A Versatile Chemical with Multiple Applications. Retrieved from [Link]
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Haz-Map. (n.d.). N,N-Dimethylhexadecylamine - Hazardous Agents. Retrieved from [Link]
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Balaraman, E., et al. (n.d.). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. PMC. Retrieved from [Link]
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